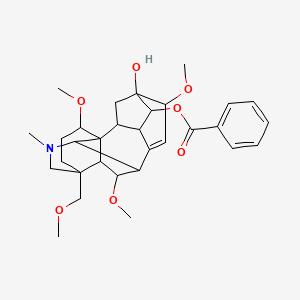
Pyrodelphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrodelphinine is a diterpenoid alkaloid with the molecular formula C₃₁H₄₁NO₇. It is a naturally occurring compound found in certain plant species. This compound is known for its complex structure, which includes multiple stereocenters and functional groups. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrodelphinine involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of a suitable precursor to form the core diterpenoid structure, followed by functional group modifications to introduce the necessary hydroxyl, methoxy, and benzoate groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advances in synthetic organic chemistry and biotechnology may pave the way for more efficient production methods in the future. Currently, extraction from natural sources remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Pyrodelphinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Pyrodelphinine has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: this compound’s pharmacological properties are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of pyrodelphinine involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Heteratisine: Another diterpenoid alkaloid with similar structural features.
Atisine: A related compound with comparable biological activities.
Veatchine: Shares structural similarities with pyrodelphinine and exhibits similar pharmacological properties.
Uniqueness of this compound
Its complex structure also makes it a valuable compound for studying advanced synthetic methods and reaction mechanisms .
Properties
CAS No. |
60050-12-6 |
|---|---|
Molecular Formula |
C31H41NO7 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
[5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-7-en-4-yl] benzoate |
InChI |
InChI=1S/C31H41NO7/c1-32-15-29(16-35-2)12-11-20(36-3)31-19-14-30(34)21(37-4)13-18(23(26(31)32)24(38-5)25(29)31)22(19)27(30)39-28(33)17-9-7-6-8-10-17/h6-10,13,19-27,34H,11-12,14-16H2,1-5H3 |
InChI Key |
LFJVGOYFLDASBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















